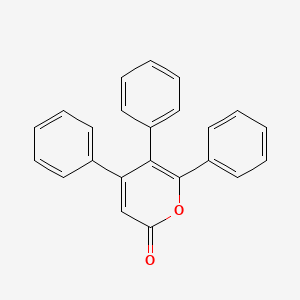
5-(2-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(2-Chlorophényl)-4-((4-nitrobenzylidène)amino)-4H-1,2,4-triazole-3-thiol est un composé organique complexe appartenant à la classe des dérivés du triazole. Les triazoles sont connus pour leurs activités biologiques diverses et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-(2-Chlorophényl)-4-((4-nitrobenzylidène)amino)-4H-1,2,4-triazole-3-thiol implique généralement les étapes suivantes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des dérivés de l’hydrazine et du disulfure de carbone.
Introduction du groupe chlorophényle : Le groupe chlorophényle est introduit par une réaction de substitution nucléophile utilisant du chlorure de 2-chlorobenzyl.
Formation de la fraction nitrobenzylidène : Le groupe nitrobenzylidène est formé par une réaction de condensation entre le 4-nitrobenzaldéhyde et le groupe amine du cycle triazole.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour garantir un rendement élevé et une pureté optimale. L’utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l’efficacité et la capacité de mise à l’échelle du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe thiol, conduisant à la formation de disulfures.
Réduction : Le groupe nitro peut être réduit en un groupe amine en utilisant des agents réducteurs tels que le dihydrogène en présence d’un catalyseur.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène ou autres agents oxydants.
Réduction : Dihydrogène avec un catalyseur au palladium.
Substitution : Nucléophiles tels que les amines ou les thiols.
Principaux produits
Oxydation : Disulfures.
Réduction : Dérivés aminés.
Substitution : Divers dérivés de triazoles substitués.
Applications de la recherche scientifique
Le 5-(2-Chlorophényl)-4-((4-nitrobenzylidène)amino)-4H-1,2,4-triazole-3-thiol a plusieurs applications de recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu’agent antimicrobien, antifongique et anticancéreux.
Recherche biologique : Le composé est utilisé dans des études portant sur l’inhibition enzymatique et les interactions protéiques.
Applications industrielles : Il peut être utilisé comme précurseur pour la synthèse d’autres molécules organiques complexes.
Applications De Recherche Scientifique
5-(2-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It can be used as a precursor for the synthesis of other complex organic molecules.
Mécanisme D'action
Le mécanisme d’action du 5-(2-Chlorophényl)-4-((4-nitrobenzylidène)amino)-4H-1,2,4-triazole-3-thiol implique son interaction avec des cibles moléculaires spécifiques :
Inhibition enzymatique : Le composé peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité.
Interactions protéiques : Il peut interagir avec les protéines, affectant ainsi leur structure et leur fonction.
Comparaison Avec Des Composés Similaires
Composés similaires
5-(2-Chlorophényl)-4-amino-4H-1,2,4-triazole-3-thiol : Il ne possède pas le groupe nitrobenzylidène.
4-((4-Nitrobenzylidène)amino)-4H-1,2,4-triazole-3-thiol : Il ne possède pas le groupe chlorophényle.
Unicité
La présence à la fois des groupes chlorophényle et nitrobenzylidène dans le 5-(2-Chlorophényl)-4-((4-nitrobenzylidène)amino)-4H-1,2,4-triazole-3-thiol le rend unique, car il combine les propriétés des deux groupes, ce qui pourrait améliorer son activité biologique et sa polyvalence dans diverses applications.
Propriétés
Numéro CAS |
160285-00-7 |
|---|---|
Formule moléculaire |
C15H10ClN5O2S |
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-4-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10ClN5O2S/c16-13-4-2-1-3-12(13)14-18-19-15(24)20(14)17-9-10-5-7-11(8-6-10)21(22)23/h1-9H,(H,19,24)/b17-9+ |
Clé InChI |
CZUMGPOGNWYRHG-RQZCQDPDSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-bromo-4-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041471.png)


![(2E)-3-(3-Nitrophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)-2-propenenitrile](/img/structure/B12041504.png)

![7-Methyl-1-(4-piperidinyl)-6-[4-(1-pyrrolidinyl)-1-piperidinyl]-1H-benzimidazole](/img/structure/B12041510.png)

![4-(benzyloxy)benzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12041522.png)

![2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride](/img/structure/B12041553.png)

![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12041568.png)

![N-(2-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide](/img/structure/B12041575.png)
